molecular formula C10H9Br2ClO B14063214 1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one

1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14063214
M. Wt: 340.44 g/mol
InChI Key: BNEYCLNXAUMHJZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure It is characterized by the presence of bromine, chlorine, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of acetophenone to produce 2-bromoacetophenone. This intermediate is then subjected to further bromination and chlorination reactions to introduce the additional bromine and chlorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form bonds with other molecules, leading to various chemical transformations. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of bromine, chlorine, and phenyl groups

Properties

Molecular Formula

C10H9Br2ClO

Molecular Weight

340.44 g/mol

IUPAC Name

1-[2-bromo-4-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9Br2ClO/c11-5-7-1-2-8(10(12)3-7)4-9(14)6-13/h1-3H,4-6H2

InChI Key

BNEYCLNXAUMHJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)CC(=O)CCl

Origin of Product

United States

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